(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid

Chiral resolution Enzymatic synthesis Process chemistry

This (R)-enantiomer is the structural origin of fungicidal activity in mefenoxam. The (S)-form is inactive and suppresses (R)-form efficacy, making racemic substitution scientifically indefensible. Industrially produced via lipase-catalyzed kinetic resolution to >98% enantiomeric excess, it enables mefenoxam formulations at half the racemic metalaxyl application rate. Procure only enantiopure material to ensure downstream bioefficacy, regulatory compliance, and reduced environmental loading.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 57646-32-9
Cat. No. B12896672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid
CAS57646-32-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(C)C(=O)O
InChIInChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m1/s1
InChIKeyWMSDRWJBTDSIQR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid (CAS 57646-32-9): Chiral Intermediate for (R)-Metalaxyl Procurement


(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid, also known as (R)-N-(2,6-dimethylphenyl)alanine or D-Alanine, N-(2,6-dimethylphenyl)-, is a chiral amino acid derivative (C11H15NO2, MW 193.24 g/mol) that serves as the essential penultimate intermediate in the synthesis of (R)-metalaxyl (mefenoxam), the biologically active enantiomer of the systemic phenylamide fungicide metalaxyl [1]. This compound embodies the chirality that distinguishes the commercially dominant mefenoxam from racemic metalaxyl; its (R)-configuration is the structural origin of fungicidal activity, while the (S)-enantiomer is essentially inactive [2]. The compound is produced industrially via lipase- or esterase-catalyzed hydrolytic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)alaninate, achieving enantiomeric excess values exceeding 98% [3].

Why Racemic or (S)-Configured Alanine Derivatives Cannot Replace (R)-2-((2,6-Dimethylphenyl)amino)propanoic acid


Generic substitution of (R)-2-((2,6-dimethylphenyl)amino)propanoic acid with its racemic mixture or the (S)-enantiomer is scientifically indefensible because the absolute (R)-configuration at the chiral center is the sole determinant of downstream fungicidal activity. The (R)-enantiomer of metalaxyl exhibits 20–30-fold higher antifungal potency than the (S)-enantiomer [1], and the (S)-enantiomer actively suppresses the activity of the (R)-form when present in racemic mixtures [1]. Consequently, racemic metalaxyl requires approximately twice the application rate to achieve the same level of disease control as (R)-metalaxyl (mefenoxam) [2]. Any compromise in the enantiomeric purity of this intermediate propagates directly to reduced bioefficacy, higher application rates, and increased environmental loading of inactive stereoisomer, undermining both agronomic performance and regulatory compliance in jurisdictions that have mandated the chiral switch from racemic metalaxyl to mefenoxam [3].

Quantitative Differentiation Evidence for (R)-2-((2,6-Dimethylphenyl)amino)propanoic acid (CAS 57646-32-9)


Enantiomeric Excess >98% Achieved via Lipase-Catalyzed Hydrolytic Kinetic Resolution

The target (R)-acid is obtained via lipase-catalyzed hydrolytic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)alaninate at high substrate concentrations (300 g/L) in aqueous media, yielding the (R)-acid product with enantiomeric excess consistently exceeding 98% ee [1]. This compares to classical chemical resolution methods for racemic N-(2,6-dimethylphenyl)alanine that utilize stoichiometric resolving agents such as phenylethylamine, which typically achieve lower optical purity and require additional recrystallization steps [2].

Chiral resolution Enzymatic synthesis Process chemistry

20–30-Fold Higher Antifungal Activity of (R)-Metalaxyl vs. (S)-Metalaxyl Originating from This Intermediate

The (R)-configuration imparted by (R)-2-((2,6-dimethylphenyl)amino)propanoic acid is the direct structural determinant of fungicidal activity in (R)-metalaxyl. The (R)-enantiomer of metalaxyl exhibits 20–30 times higher fungicidal activity than the (S)-enantiomer against target Oomycete pathogens [1]. The magnitude of this stereospecific potency difference is among the largest documented for a commercial chiral agrochemical, substantially exceeding the typical 2–10-fold eudysmic ratios observed for many chiral pesticides. Furthermore, the (S)-enantiomer not only lacks meaningful activity but actively inhibits the (R)-enantiomer when co-formulated in racemic mixtures [1].

Fungicide activity Enantiomer potency Oomycete control

Mefenoxam Delivers Equivalent Efficacy at 50% Application Rate vs. Racemic Metalaxyl

(R)-Metalaxyl (mefenoxam), synthesized from (R)-2-((2,6-dimethylphenyl)amino)propanoic acid, provides the same level of fungicidal efficacy as racemic metalaxyl but at half the application rate [1]. This 50% use-rate reduction is documented across multiple regulatory filings and product registrations [2]. The reduction is a direct consequence of eliminating the inactive (S)-enantiomer that constitutes 50% of racemic metalaxyl, thereby doubling the active ingredient efficiency per unit mass applied [3].

Application rate reduction Use-rate efficiency Regulatory chiral switch

Faster Environmental Degradation of (R)-Metalaxyl Compared to (S)-Metalaxyl in Agricultural Soils

The (R)-enantiomer of metalaxyl undergoes significantly faster biodegradation in agricultural soils compared to the (S)-enantiomer. In unamended Mediterranean agricultural soil, the degradation half-life (t₁/₂) of (R)-metalaxyl was 12 days versus 39 days for (S)-metalaxyl, a 3.25-fold difference [1]. This enantioselective degradation means that racemic metalaxyl applications leave soil residues enriched in the inactive and persistent (S)-enantiomer, whereas products derived from enantiopure (R)-2-((2,6-dimethylphenyl)amino)propanoic acid avoid this accumulation of non-functional stereoisomer [2].

Enantioselective degradation Soil half-life Environmental fate

EHesterase-Catalyzed Resolution of Methyl (R,S)-N-(2,6-Dimethylphenyl)alaninate: 85.1% eeₚ at 29.5% Conversion in 1 Hour

A recombinant esterase (EHesterase) from Achromobacter denitrificans 1104 catalyzes the enantioselective hydrolysis of racemic methyl N-(2,6-dimethylphenyl)alaninate (MAP) to yield the (R)-acid product with an enantiomeric excess of the product (eeₚ) of 85.1% at 29.5% substrate conversion within only 1 hour at 37°C [1]. The recombinant expression system achieved a 27.1-fold increase in activity over the wild-type strain [1]. This contrasts with the lipase-catalyzed route, which requires longer reaction times but delivers higher ee (>98%) at higher substrate concentrations (300 g/L) [2]. The availability of alternative enzyme platforms with distinct activity–selectivity profiles enables process optimization tailored to specific manufacturing constraints (speed vs. ultimate purity).

Esterase biocatalysis Kinetic resolution Process intensification

Proven Application Scenarios for (R)-2-((2,6-Dimethylphenyl)amino)propanoic acid in Research and Manufacturing


Industrial-Scale Synthesis of Mefenoxam (Metalaxyl-M) Fungicide Active Ingredient

This compound is the direct chiral precursor to mefenoxam. Following esterification to methyl (R)-N-(2,6-dimethylphenyl)alaninate and subsequent coupling with methoxyacetyl chloride, enantiomerically pure (R)-metalaxyl (>98% ee) is obtained without racemization [1]. This application leverages the 20–30-fold activity advantage of the (R)-enantiomer and enables formulation of mefenoxam products that meet the ≥97% R-enantiomer specification at half the application rate of racemic metalaxyl [2][3].

Biocatalytic Process Development and Enzyme Engineering for Chiral Amine Resolution

The racemic ester substrate methyl (R,S)-N-(2,6-dimethylphenyl)alaninate serves as a benchmark substrate for screening, characterizing, and engineering novel esterases and lipases with industrial enantioselectivity. The quantitative ee and conversion data generated with EHesterase (85.1% eeₚ, 29.5% conversion) [4] and commercial lipases (>98% ee at 300 g/L) [1] provide well-defined performance benchmarks for evaluating new biocatalysts, making this compound class a standard tool in industrial enzyme development programs.

Environmental Fate Studies of Chiral Pesticide Enantiomers in Soil and Water Systems

The (R)-acid intermediate and its downstream metalaxyl enantiomers are used as reference standards in enantioselective environmental fate studies. The documented 3.25-fold difference in soil degradation half-life between (R)-metalaxyl (t₁/₂ = 12 days) and (S)-metalaxyl (t₁/₂ = 39 days) [5] makes this compound pair a model system for investigating chiral pesticide persistence, enantiomeric fractionation during leaching, and the environmental consequences of racemic vs. enantiopure pesticide formulations.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The (R)-N-(2,6-dimethylphenyl)alanine scaffold serves as a chiral building block for the synthesis of phenylamide analogs beyond metalaxyl. Research has demonstrated the utility of 2,6-dimethylphenylalanine as a phenylalanine surrogate in opioid peptide analogs, yielding up to 170-fold potency shifts [6], indicating the broader applicability of this chiral scaffold in medicinal chemistry and peptide engineering beyond its established agrochemical role.

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